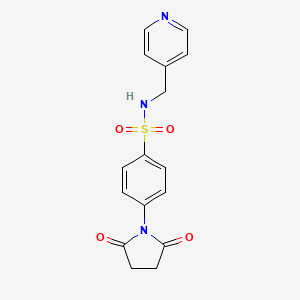
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
作用機序
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide exerts its therapeutic effect by selectively inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased cell viability and induction of apoptosis. In addition, inhibition of BTK has been shown to modulate the tumor microenvironment and enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
Inhibition of BTK by 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide leads to several biochemical and physiological effects, including decreased phosphorylation of downstream signaling molecules such as AKT and ERK, downregulation of anti-apoptotic proteins such as BCL-2, and induction of pro-apoptotic proteins such as BIM. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to modulate the expression of genes involved in immune cell activation and differentiation, leading to enhanced anti-tumor immune response.
実験室実験の利点と制限
One of the main advantages of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide as a research tool is its selectivity for BTK, which allows for specific modulation of B-cell receptor signaling without affecting other signaling pathways. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to be effective in preclinical models of various B-cell malignancies, making it a valuable tool for studying the biology of these diseases. However, one limitation of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide is its relatively short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways, in order to overcome resistance mechanisms and improve efficacy. Another area of interest is the investigation of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide in other types of cancer, such as solid tumors, where BTK signaling has been implicated in tumor progression and immune evasion. Finally, there is a need for further studies to elucidate the mechanisms of resistance to BTK inhibitors, in order to develop strategies to overcome this challenge.
合成法
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of the key intermediate 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, which is then reacted with 4-(pyridin-4-ylmethyl)benzylamine to yield the final product. The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.
科学的研究の応用
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In a study published in Cancer Research, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide was shown to inhibit BTK activity and induce apoptosis in chronic lymphocytic leukemia cells. In another study published in Blood, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide was shown to have potent activity against mantle cell lymphoma cells, both as a single agent and in combination with other drugs.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-5-6-16(21)19(15)13-1-3-14(4-2-13)24(22,23)18-11-12-7-9-17-10-8-12/h1-4,7-10,18H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQCOXHEYRFPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

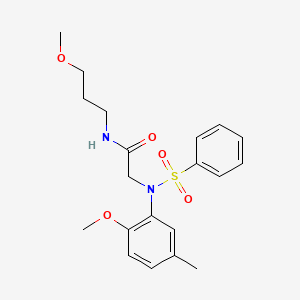
![4-{[(2-bromophenyl)amino]carbonyl}isophthalic acid](/img/structure/B5082711.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5082722.png)
![1,3-dimethyl-5-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082730.png)

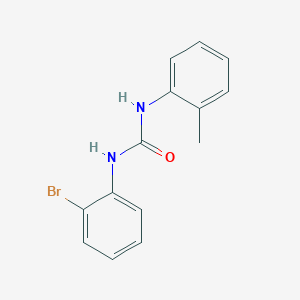
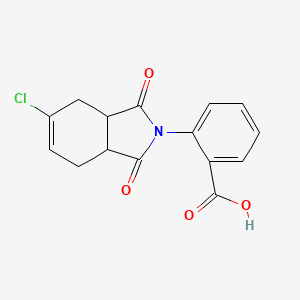
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B5082751.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5082763.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5082767.png)

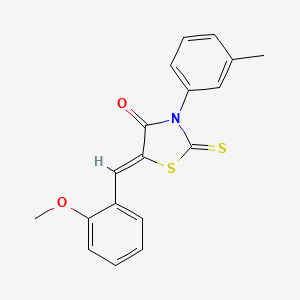

![[1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5082818.png)